2,6-Naphthalenedicarbonyl dichloride
Description
Evolution of Naphthalene-Based Monomers in Polymer Science
The incorporation of the naphthalene (B1677914) moiety into polymer backbones has been a significant strategy for developing high-performance materials. Compared to simpler aromatic monomers like benzene (B151609) derivatives, the fused, double-ring structure of naphthalene imparts greater rigidity, thermal stability, and improved mechanical strength to the resulting polymers. indoramaventures.com The evolution began with foundational research into polymers derived from naphthalene itself, which demonstrated higher polymer yields compared to monomers like benzene or toluene (B28343) in certain reactions. mdpi.com
A pivotal development was the utilization of functionalized naphthalenes, particularly naphthalenedicarboxylic acids. Among its isomers, 2,6-naphthalenedicarboxylic acid (2,6-NDA) became a commercially significant monomer. wikipedia.org It serves as the direct precursor to poly(ethylene naphthalate) (PEN), a high-performance polyester (B1180765) with enhanced properties over its benzene-based analogue, poly(ethylene terephthalate) (PET). wikipedia.orgiastate.edu The incorporation of the 2,6-naphthalene unit characteristically improves a polymer's thermal resistance, barrier properties against gases and UV light, and mechanical strength. indoramaventures.com This success spurred further investigation into other naphthalene-based monomers, including diols and diamines, to create a wide range of advanced polymers, from polyamides to porous polymer networks for adsorption and catalysis. researchgate.netmdpi.com The development of bio-based routes to naphthalate monomers from renewable resources like malic acid represents a recent breakthrough aimed at sustainable production. iastate.edu
Significance of Dicarbonyl Dichlorides as Reactive Building Blocks in Macromolecular Synthesis
Dicarbonyl dichlorides are organic compounds containing two acyl chloride (–COCl) functional groups. wikipedia.org They are highly reactive derivatives of their corresponding dicarboxylic acids. chemguide.co.uk The high reactivity is due to the presence of two electron-withdrawing groups on the carbonyl carbon—oxygen and chlorine—which makes the carbon highly electron-deficient and an excellent target for nucleophiles. chemistrystudent.com
In macromolecular synthesis, this high reactivity makes dicarbonyl dichlorides exceptionally useful building blocks for step-growth polymerization. They readily react with nucleophiles like alcohols (to form polyesters) and amines (to form polyamides) in addition-elimination reactions. chemistrystudent.com These reactions are often rapid and can be performed under milder conditions than the equivalent polycondensation reactions involving dicarboxylic acids, which typically require high temperatures and catalysts. researchgate.net The reactivity of acyl chlorides is greater than that of other carboxylic acid derivatives such as anhydrides or esters. wikipedia.orgresearchgate.net This enables the synthesis of polymers that may be sensitive to heat, allowing for polymerization at lower temperatures and yielding high molecular weight polymers with minimal side reactions. researchgate.net This versatility makes dicarbonyl dichlorides, including 2,6-naphthalenedicarbonyl dichloride, indispensable reagents for creating advanced polymer structures that are not easily accessible through other synthetic routes.
Overview of Research Trajectories for this compound
Research involving this compound primarily focuses on its use as a monomer for synthesizing high-performance polymers, leveraging the rigid naphthalene core and the reactive acid chloride groups. A significant area of investigation is the development of novel semi-aromatic polyamides. By reacting this compound with various aliphatic or aromatic diamines, researchers have synthesized a range of polyamides with high thermal stability and excellent mechanical properties, suitable for use as engineering plastics. researchgate.net
Another key research trajectory is its application in the synthesis of thermotropic liquid crystalline polymers (LCPs). The rigid, linear structure of the 2,6-naphthalene unit is conducive to forming the ordered mesophases characteristic of LCPs. When polymerized with other suitable monomers, this compound contributes to the creation of copolyesters that can be processed in a liquid crystalline state, leading to materials with exceptional strength and stiffness. researchgate.net
Furthermore, the compound is a key intermediate, typically synthesized from 2,6-naphthalenedicarboxylic acid using chlorinating agents such as thionyl chloride or oxalyl chloride. researchgate.netgoogle.com Research continues to explore its use in creating novel macromolecular architectures, including porous organic polymers and other functional materials where its specific geometry and reactivity can be exploited for advanced applications.
Properties of this compound
The following table details key physical and chemical properties of this compound.
| Property | Value | Source |
| IUPAC Name | naphthalene-2,6-dicarbonyl chloride | nih.gov |
| CAS Number | 2351-36-2 | nih.gov |
| Molecular Formula | C₁₂H₆Cl₂O₂ | nih.gov |
| Molar Mass | 253.08 g/mol | nih.gov |
| Synonyms | 2,6-Naphthaloyl dichloride, Naphthalene-2,6-dicarbonyl chloride, 2,6-Naphthalenedicarboxylic acid dichloride | nih.govjst.go.jpchemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
naphthalene-2,6-dicarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2O2/c13-11(15)9-3-1-7-5-10(12(14)16)4-2-8(7)6-9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZZGQZMNFCTNAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C(=O)Cl)C=C1C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80392930 | |
| Record name | 2,6-NAPHTHALENEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2351-36-2 | |
| Record name | 2,6-Naphthalenedicarbonyl dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2351-36-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Naphthalenedicarbonyl dichloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002351362 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-NAPHTHALENEDICARBONYL DICHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80392930 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Naphthalenedicarbonyl chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX6ZJ93MGT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations for 2,6 Naphthalenedicarbonyl Dichloride
Preparation from 2,6-Naphthalenedicarboxylic Acid Precursors
The primary route to 2,6-naphthalenedicarbonyl dichloride involves the conversion of 2,6-naphthalenedicarboxylic acid. This process is a fundamental step in the value chain of producing specialty polyesters. researchgate.net The efficiency and selectivity of this conversion are critical for the economic viability and performance of the final polymer products.
The most established method for synthesizing this compound is the reaction of 2,6-naphthalenedicarboxylic acid with a halogenating agent. google.com Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation, often in the presence of a catalyst such as N,N-dimethylformamide (DMF). google.com The reaction converts the carboxylic acid groups into acyl chlorides.
A known method involves reacting 2,6-naphthalenedicarboxylic acid with thionyl chloride and N,N-dimethylformamide. google.com In a specific example of such a synthesis, the reaction solution was maintained at 73°C. Following the reaction, the mixture was cooled to room temperature (23°C), leading to the precipitation of a large volume of crystals. These crystals were then collected by filtration, washed with cyclohexane (B81311), and dried under a vacuum at 70°C for 12 hours. This process yielded 2,6-naphthalenedicarboxylic acid dichloride with a purity of 99.70% as measured by High-Performance Liquid Chromatography (HPLC), achieving a yield of 87.1%. google.com
| Reagent/Condition | Parameter | Finding | Citation |
| Starting Material | 2,6-Naphthalenedicarboxylic acid | The precursor for the synthesis. | google.com |
| Halogenating Agent | Thionyl chloride | A common and effective chlorinating reagent. | google.com |
| Catalyst | N,N-Dimethylformamide | Used to facilitate the reaction. | google.com |
| Reaction Temperature | 73°C | The temperature at which the reaction was conducted. | google.com |
| Purification | Filtration, washing with cyclohexane, vacuum drying | Steps taken to isolate and purify the product. | google.com |
| Yield | 87.1% | The efficiency of the reaction in producing the desired compound. | google.com |
| Purity | 99.70% (by HPLC) | The purity of the final product. | google.com |
Research efforts have been directed towards developing more sustainable and efficient methods for the synthesis of acyl chlorides. One alternative approach involves the use of imidoyl chloride compounds in a suitable solvent. google.com This method has been proposed as another route to obtain naphthalenedicarboxylic acid dichloride. google.com The development of such novel routes is driven by the need to minimize the use of hazardous reagents and reduce the generation of byproducts, aligning with the principles of green chemistry. researchgate.net While many green chemistry initiatives focus on the synthesis of the precursor, 2,6-naphthalenedicarboxylic acid, the principles are being extended to subsequent transformations. researchgate.netresearchgate.net The use of microwave-assisted synthesis, for instance, has been explored for producing related organic materials, offering rapid heating and potentially enhanced reaction rates, which could be applicable to the synthesis of acid chlorides. researchgate.net
In Situ Generation and Controlled Reaction Strategies
For certain applications, particularly in microflow systems, the in situ generation of reactive intermediates like acid chlorides is a valuable strategy. This approach avoids the isolation and storage of potentially hazardous or unstable compounds. For example, the continuous in situ generation of phosgene, a highly toxic but effective chlorinating agent, has been demonstrated for the formation of acid chlorides in a microflow system. rsc.org The acid chloride is then immediately reacted with another compound in a subsequent step of the flow process. rsc.org This strategy offers enhanced safety and control over the reaction, minimizing the risks associated with handling toxic chemicals. While not specifically detailed for this compound in the provided context, this methodology represents a state-of-the-art approach for controlled reactions involving acid chloride intermediates.
Advanced Purification Techniques for High-Purity Research Materials
Achieving high purity is crucial for this compound, especially when it is intended for use as a monomer in polymerization reactions where impurities can terminate polymer chains and adversely affect the material's properties. Standard purification involves crystallization from a suitable solvent, followed by washing and drying. google.com For instance, after synthesis, the crude product can be filtered and washed with a solvent like cyclohexane to remove unreacted starting materials and soluble byproducts. google.com Subsequent vacuum drying at an elevated temperature helps to remove residual solvent. google.com
For obtaining high-purity materials suitable for research and specialized applications, more advanced techniques are employed. Recrystallization is a powerful method for purifying crystalline solids. This involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly, causing the formation of pure crystals. The choice of solvent is critical for effective purification. While not explicitly detailed for this specific compound in the search results, this is a standard and effective technique. Further purification can be achieved through methods such as sublimation, where the solid is heated under vacuum, causing it to vaporize and then re-deposit as a pure solid on a cold surface.
Mechanistic Investigations of Reactions Involving 2,6 Naphthalenedicarbonyl Dichloride
Nucleophilic Acyl Substitution Mechanisms in Polymerization Systems
The polymerization of 2,6-naphthalenedicarbonyl dichloride with diols or diamines proceeds via a nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This is a two-step addition-elimination process. In the first step, the nucleophilic oxygen of a diol or nitrogen of a diamine attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient tetrahedral intermediate. masterorganicchemistry.comyoutube.com The subsequent step involves the elimination of the chloride ion, which is an excellent leaving group, and the reformation of the carbon-oxygen or carbon-nitrogen double bond, resulting in the formation of an ester or amide linkage, respectively. masterorganicchemistry.comyoutube.com
The reactivity of the acyl chloride groups is high, allowing for rapid polymerization even at moderate temperatures. The general mechanism can be influenced by the reaction medium. In neutral or basic conditions, the nucleophile exists in its more reactive anionic form (e.g., an alkoxide or a deprotonated amine), leading to a faster reaction. libretexts.org In acidic media, the carbonyl oxygen of the acyl chloride can be protonated, which further enhances the electrophilicity of the carbonyl carbon and can accelerate the nucleophilic attack by a less reactive, neutral nucleophile. libretexts.orglibretexts.org
Kinetics and Thermodynamics of Polycondensation Reactions
The kinetics and thermodynamics of polycondensation reactions involving this compound are significantly influenced by the polymerization method employed, primarily interfacial and solution polymerization.
Interfacial polymerization is a technique where the reaction occurs at the interface between two immiscible liquid phases. Typically, the this compound is dissolved in an organic solvent, while the nucleophilic comonomer (e.g., a diamine) is dissolved in an aqueous phase, often with a base to neutralize the HCl byproduct. utwente.nl The polymerization is generally very fast and diffusion-controlled, leading to the rapid formation of a polymer film at the interface. The rate of polymerization can be influenced by factors such as the rate of stirring, the concentration of the monomers, and the presence of phase-transfer catalysts. mdpi.comresearchgate.net These catalysts, such as quaternary ammonium (B1175870) salts, facilitate the transfer of the nucleophile from the aqueous to the organic phase, thereby accelerating the reaction. mdpi.comresearchgate.net
Solution polymerization, on the other hand, involves carrying out the reaction in a single-phase system where both monomers and the resulting polymer are soluble. This method allows for better control over the reaction conditions and can lead to polymers with a more uniform molecular weight distribution. The kinetics in solution are typically second-order, depending on the concentrations of both the acyl chloride and the nucleophilic comonomer. The reaction rate can be influenced by the solvent polarity, temperature, and the presence of catalysts.
| Polymerization Method | Key Characteristics |
| Interfacial Polymerization | - Two immiscible liquid phases- Reaction at the interface- Diffusion-controlled- Rapid polymer formation- Often uses phase-transfer catalysts |
| Solution Polymerization | - Single-phase system- Better control over reaction conditions- Can produce uniform molecular weight distribution- Kinetics typically second-order |
Various catalysts can be employed to modulate the reaction pathways and kinetics of polycondensation involving this compound. In solution polymerization, tertiary amines can act as nucleophilic catalysts. They react with the acyl chloride to form a highly reactive acylammonium salt intermediate, which is then more susceptible to attack by the diol or diamine.
Organotin compounds, such as stannous octoate, are also effective catalysts, particularly in polyesterification reactions. researchgate.net The mechanism of organotin catalysis is believed to involve the coordination of the tin atom to the carbonyl oxygen of the acyl chloride, which increases its electrophilicity and facilitates the nucleophilic attack by the alcohol. researchgate.net The catalytic cycle involves the formation of a tin-alkoxide intermediate.
The choice of catalyst can significantly impact the rate of polymerization and the properties of the resulting polymer. For instance, the use of certain catalysts can help to minimize side reactions and promote the formation of high molecular weight polymers.
Ring-Opening Polymerization Initiated by Derived Cyclic Oligomers
An alternative route to linear high-molecular-weight polyesters from this compound involves the initial synthesis of cyclic oligomers, followed by their ring-opening polymerization (ROP). This approach can be advantageous as the low viscosity of the cyclic oligomers can facilitate processing.
The synthesis of cyclic oligoesters of 2,6-naphthalenedicarboxylic acid is typically achieved by the high-dilution condensation of this compound with a diol, such as ethylene (B1197577) glycol or 1,4-butanediol. This reaction is often carried out in the presence of a tertiary amine base to neutralize the liberated HCl.
The resulting mixture of cyclic oligomers can then undergo ring-opening polymerization at elevated temperatures, usually in the presence of a catalyst. nih.gov Tin-based catalysts, such as stannous octoate, are commonly used for the ROP of cyclic esters. nih.govresearchgate.net The mechanism of ROP initiated by tin(II) octoate is generally believed to proceed via a coordination-insertion mechanism. The catalyst coordinates to the carbonyl oxygen of the cyclic ester, making the carbonyl carbon more electrophilic. A nucleophilic species, such as a hydroxyl group from an initiator or a growing polymer chain, then attacks the carbonyl carbon, leading to the cleavage of the ester bond and the opening of the ring. nih.govresearchgate.net
Advanced Applications in Polymeric and Supramolecular Materials
Polycondensation Polymers: Design, Synthesis, and Structural-Property Relationships
Polycondensation is a primary method for integrating the 2,6-naphthalenedicarboxylate moiety into linear polymers. The high reactivity of the acyl chloride groups in 2,6-naphthalenedicarbonyl dichloride allows for efficient polymerization with various co-monomers, typically diols or diamines, to produce high-molecular-weight materials.
Poly(ethylene 2,6-naphthalenedicarboxylate) (PEN) and Poly(butylene 2,6-naphthalenedicarboxylate) (PBN) are semi-crystalline thermoplastics known for their excellent performance characteristics. The 2,6-naphthalenedicarboxylate unit, derived from its parent acid or more reactive derivatives like the dichloride, is fundamental to their enhanced properties over conventional polyesters like poly(ethylene terephthalate) (PET). pleiades.onlineresearchgate.net PEN, in particular, is recognized for its high glass transition temperature, good heat resistance, and superior gas barrier properties. googleapis.com
The synthesis of linear polyesters such as PEN involves the polycondensation reaction between a naphthalene-based dicarboxylic acid or its derivative and a diol. google.com While industrial production often utilizes dimethyl 2,6-naphthalenedicarboxylate via melt polycondensation with ethylene (B1197577) glycol, laboratory and specialized syntheses can employ this compound for solution or interfacial polymerization methods. google.com The reaction with ethylene glycol yields PEN, a polymer with notable properties for applications in films and fibers. researchgate.net The general process involves two stages: an initial esterification or transesterification followed by a polycondensation step at high temperature and under vacuum to increase the molecular weight. googleapis.com The resulting linear architecture of PEN provides it with properties like high electron and hole mobilities, making it suitable as a substrate for flexible electronics. researchgate.net
During the polycondensation process to create linear polyesters like PEN and PBN, the formation of cyclic oligomers is an inevitable side reaction. researchgate.net These low-molecular-weight cyclic compounds are formed through intramolecular "backbiting" reactions, where a terminal hydroxyl group of a growing polymer chain attacks an ester linkage within the same chain, leading to the excision of a cyclic molecule. gelest.com The quantity of these cyclic oligomers is typically less than 5% of the total product but can influence the final properties of the polymer. researchgate.net Studies have shown that PEN contains a significantly lower amount of cyclic oligomers (around 0.3 wt.%) compared to PET. researchgate.net These cyclic oligomers can migrate to the polymer surface at elevated temperatures. researchgate.net An "odd-even" effect has been observed in the melting points of polyester (B1180765) cyclic oligomers, where oligomers with an even number of repeating units have higher melting points than those with an odd number. mdpi.com
| Property | Poly(ethylene terephthalate) (PET) | Poly(ethylene 2,6-naphthalenedicarboxylate) (PEN) |
| Cyclic Oligomer Content | ~1.1 wt.% (in specific conditions) researchgate.net | ~0.3 wt.% researchgate.net |
| Moisture Absorption Rate | Faster (~3x that of PEN) researchgate.net | Slower researchgate.net |
The reactivity of this compound makes it a suitable monomer for the synthesis of high-strength aromatic polyamides (aramids) through reaction with aromatic diamines. These materials are known for their exceptional thermal stability and mechanical properties. researchgate.net A series of novel poly(amide–imide)s have been prepared from diimide-dicarboxylic acids and various aromatic diamines via direct polycondensation, resulting in polymers with inherent viscosities ranging from 0.68 to 0.87 dL/g and thermal stability up to 485°C. researchgate.net
Furthermore, the 2,6-naphthalenedicarboxylate unit can be incorporated as a rigid, hard segment in thermoplastic elastomers (TPEs). These materials combine the processability of thermoplastics with the elasticity of elastomers. For instance, 2,6-naphthalenedicarboxylic acid can be used alongside other aromatic dicarboxylic acids, such as 4,4′-diphenyldicarboxylic acid, to form the hard polyester segments in a TPE. google.com These hard segments provide the physical cross-linking and strength, while soft segments, often based on polyethers or aliphatic polyesters, impart flexibility. nih.gov
Copolymerization is a versatile strategy to fine-tune the properties of polyesters. By incorporating 2,6-naphthalenedicarboxylate units into other polyester systems, the resulting copolyesters can achieve a balance of properties not attainable by the individual homopolymers. For example, a series of poly(1,4-cyclohexylenedimethylene terephthalate-co-1,4-cyclohexylenedimethylene 2,6-naphthalenedicarboxylate) (PCTN) copolymers were synthesized by melt polymerization. researchgate.net The thermal and barrier properties of these copolyesters were directly dependent on the ratio of terephthalic acid (TPA) and 2,6-naphthalenedicarboxylic acid (NDA). researchgate.net
Similarly, bio-based copolyesters have been synthesized using 2,6-naphthalenedicarboxylic acid (NDCA) and 2,5-furandicarboxylic acid (FDCA). nih.gov In these poly(hexamethylene 2,5-furandicarboxylate-co-2,6-naphthalate) copolyesters, increasing the NDCA content led to a higher glass transition temperature (Tg) due to the rigidity of the naphthalene (B1677914) ring. nih.gov The mechanical and gas-barrier properties were also significantly enhanced with the incorporation of the naphthalate structure. nih.gov
| Copolyester System (PHF/PHN) | Tg (°C) | Tc (°C) | Tm (°C) |
| 100/0 | 41.5 | 92.5 | 162.3 |
| 70/30 | 53.6 | 77.3 | 134.4 |
| 50/50 | 63.8 | 115.4 | 163.6 |
| 30/70 | 76.4 | 148.7 | 196.3 |
| 0/100 | 94.7 | 165.7 | 215.1 |
| Data derived from a study on poly(hexamethylene 2,5-furandicarboxylate-co-2,6-naphthalate) copolyesters. nih.gov |
High-Performance Polyesters: Poly(ethylene 2,6-naphthalenedicarboxylate) (PEN) and Poly(butylene 2,6-naphthalenedicarboxylate) (PBN)
Hyperbranched and Dendritic Macromolecular Architectures
Beyond linear polymers, this compound can be utilized in the synthesis of more complex, three-dimensional macromolecular architectures like hyperbranched polymers and dendrimers. nih.gov These molecules are characterized by their highly branched structures, numerous terminal functional groups, low viscosity, and high solubility compared to linear analogs. nih.govresearchgate.net
Hyperbranched polymers are typically synthesized in a one-pot reaction from ABx-type monomers (where x ≥ 2). In this context, a derivative of this compound could serve as an A2 monomer, reacting with a B3 or B4 monomer to build a hyperbranched structure. For instance, metal-free radical-initiated "A2 + B3" thiol-yne polyaddition has been used to create hyperbranched polymers with a high refractive index by incorporating naphthalene-bearing monomers. researchgate.net While not directly using the dichloride, this demonstrates the utility of the naphthalene moiety in such architectures. The resulting globular and dendritic structures possess unique properties, including intramolecular cavities and abundant functional groups. researchgate.net Dendrimers, which have a perfectly branched, symmetrical structure, represent a more controlled subset of dendritic macromolecules, though their synthesis is often more complex and stepwise. nih.govmdpi.com The incorporation of rigid aromatic units like the 2,6-naphthalenedicarboxylate moiety is a strategy to control the shape, rigidity, and optoelectronic properties of these advanced materials. doi.org
Liquid Crystalline Polymers and Their Mesophase Behavior
Thermotropic liquid crystalline polymers (LCPs) are materials that exhibit a liquid crystal phase (mesophase) in a specific temperature range between the solid and isotropic liquid states. mdpi.com The introduction of rigid, rod-like structural units, known as mesogens, into a polymer chain is essential for the formation of these ordered, fluid phases. The 2,6-naphthalene dicarboxylate unit, derived from this compound, is an effective mesogen due to its linear and rigid geometry.
When incorporated into polyester or polyamide backbones, the naphthalene unit imparts the necessary stiffness and linearity for the polymer chains to align and form anisotropic melts. For instance, wholly aromatic thermotropic liquid crystalline polyesters have been synthesized using monomers like 6-hydroxy-2-naphthoic acid, which shares the naphthalene core. ethernet.edu.et The thermal stability and mesophase behavior of these polymers are directly influenced by the structure of the mesogens. Copolyesters containing naphthalene units can form nematic mesophases, which are characterized by long-range orientational order of the polymer chains. researchgate.net The temperature range of the liquid crystalline phase can be tuned by adjusting the composition of the copolymers. researchgate.net For example, poly(ester-imide) LCPs synthesized with 2,6-diacetoxynaphthalene (B1581199) demonstrate high thermal stability, remaining stable in nitrogen up to at least 350°C. ethernet.edu.et This stability is crucial for melt processing of these high-performance materials.
The mesomorphic properties of these polymers are typically investigated using techniques such as differential scanning calorimetry (DSC) to identify phase transition temperatures and polarized optical microscopy (POM) to observe the characteristic textures of the liquid crystalline phases. researchgate.net
Metal-Organic Frameworks (MOFs) and Coordination Polymers
This compound is readily hydrolyzed to its corresponding dicarboxylic acid, which serves as a key organic linker in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. wikipedia.org MOFs are crystalline materials constructed from metal ions or clusters (nodes) connected by organic ligands, resulting in porous, high-surface-area structures. researchgate.netfrontiersin.org
The 2,6-naphthalenedicarboxylate (2,6-NDC) ligand is highly valued in MOF design due to its rigidity and extended aromatic system compared to simpler linkers like terephthalic acid. nih.gov Its linear geometry facilitates the formation of well-defined, often porous, one-, two-, or three-dimensional networks. nih.gov The larger aromatic surface of the naphthalene unit can enhance the thermal stability and hydrophobicity of the resulting MOF, which is beneficial for applications in catalysis and for preventing catalyst deactivation by water. nih.gov
The choice of metal ion and synthesis conditions (e.g., solvent, temperature) in combination with the 2,6-NDC ligand allows for the construction of a diverse range of MOF structures with varying topologies and properties. rsc.org For example, solvothermal reactions of 2,6-NDC with different lanthanide ions have yielded at least three distinct types of 3D frameworks. rsc.orgresearchgate.net Similarly, coordination modulation, the addition of competing ligands during synthesis, has been used to systematically access six different yttrium-based MOFs from the same 2,6-NDC linker. frontiersin.orgnih.gov This demonstrates the versatility of the naphthalene-based ligand in creating a wide array of functional materials.
Below is a table summarizing selected MOFs synthesized using 2,6-naphthalenedicarboxylate as a primary bridging ligand.
| MOF Name/Formula | Metal Node(s) | Synthesis Method | Key Structural Features/Properties |
| Fe-NDC (MIL-142B) | Iron (Fe³⁺) | Solvothermal | Thermally stable catalyst; the 2,6-NDC linker provides higher hydrophobicity and thermal stability compared to single-ring linkers. nih.gov Decomposes between 369 and 538°C. nih.gov |
| [Y₂(NDC)₃(DMF)₂]ₙ (1) | Yttrium (Y³⁺) | Solvothermal | A 3D coordination polymer that can be synthesized rapidly via microwave heating. frontiersin.orgnih.gov |
| [Ln₂(NDC)₃(DMF)₂] (Type 3) | Tb³⁺, Dy³⁺, Y³⁺ | Solvothermal | A 3D Metal-Organic Framework. The choice of lanthanide ion influences the resulting structure and luminescent properties. researchgate.net |
| SLUG-51 [Eu₂(NDC)₃(DMF)₂∙DMF] | Europium (Eu³⁺) | Solvothermal | A neutral, 3D framework exhibiting luminescence due to ligand-to-metal charge transfer, a property common in lanthanide MOFs with conjugated linkers like 2,6-NDC. rsc.org |
| Co-NDC | Cobalt (Co²⁺) | Solvothermal | Prepared as a precursor for fabricating Co₃O₄ nanoparticles for supercapacitor electrodes. The MOF decomposes around 215-300°C. nih.gov |
| Cu(2,6-NDC) | Copper (Cu²⁺) | Spray Method | Fabricated as 2D nanosheets for use in DNA biosensors. The 2D structure provides advantages over bulk 3D crystals for this application. researchgate.net |
| Al(OH)(ndc) (DUT-4) | Aluminum (Al³⁺) | Solvothermal | A porous framework with a specific pore volume of 0.68 cm³/g after solvent removal. researchgate.net |
Table based on data from sources researchgate.netfrontiersin.orgnih.govnih.govrsc.orgresearchgate.netnih.gov. DMF = N,N-dimethylformamide.
The principles of coordination chemistry that drive MOF formation can also be harnessed to create discrete supramolecular assemblies and nanostructured materials like nanofibers. While high-molecular-weight coordination polymers are often insoluble, specific design strategies can yield soluble nanostructures. The self-assembly of ligands like 2,6-naphthalenedicarboxylic acid at liquid-solid interfaces has been studied, demonstrating its capacity to form ordered two-dimensional structures. sigmaaldrich.com
In the context of coordination polymers, the use of ancillary or capping ligands can control the dimensionality of the network, preventing the formation of an insoluble 3D framework and favoring the creation of soluble 1D nanofibers or 2D nanosheets. For example, ultrathin 2D nanosheets of Cu(2,6-NDC) have been successfully fabricated and used as a platform for DNA detection. researchgate.net These nanostructures offer a higher surface area and different interaction profiles compared to their bulk crystalline counterparts.
Furthermore, supramolecular assemblies can be formed through second-sphere coordination, where a protonated naphthalene-based ligand interacts with a complex anion via hydrogen bonding. rsc.org For instance, a doubly protonated diamine ligand based on a naphthalene core has been shown to form neutral supramolecular complexes with the [CoCl₄]²⁻ anion, where N-H···Cl interactions hold the assembly together. rsc.org Such strategies allow for the construction of complex, multi-component architectures from naphthalene-based building blocks.
Functional Materials for Organic Electronics and Optoelectronics
The extended π-conjugated system of the naphthalene core makes polymers and materials derived from this compound promising candidates for applications in organic electronics and optoelectronics. Organic semiconductors are the active components in devices such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). researchgate.net
Naphthalene-based materials, particularly naphthalene diimides (NDIs), are a well-studied class of organic semiconductors. researchgate.net Although structurally different from polyesters derived from this compound, the performance of NDIs highlights the electronic potential of the naphthalene unit. The angular shape and tunable electronic properties of certain naphthalene isomers allow for the construction of high-performance π-functional materials. researchgate.net
Polymers incorporating the 2,6-naphthalene dicarboxylate unit possess a rigid, electron-deficient aromatic core that can facilitate charge transport. The photoluminescent properties of many naphthalene-based MOFs, which often arise from the ligand, further underscore the optoelectronic activity of this structural unit. rsc.orgresearchgate.net For example, lanthanide MOFs using the 2,6-NDC linker exhibit luminescence that can be tailored by selecting different metal ions. researchgate.net This intrinsic luminescence is a key property for applications in sensing and optical devices. While detailed device performance data for polymers made directly from this compound is specific, the fundamental properties of the naphthalene core make it a highly attractive building block for the rational design of new functional organic electronic and optoelectronic materials. a2bchem.com
Advanced Characterization Techniques for 2,6 Naphthalenedicarbonyl Dichloride Derived Materials
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are fundamental in determining the chemical structure and conformation of PEN and related materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of polymers. For PEN, NMR is used to confirm the monomer sequence and identify end groups, which is critical for understanding polymerization kinetics and final polymer properties.
Infrared (IR) Spectroscopy is a powerful tool for analyzing the conformational state and crystallinity of PEN. acs.orgacs.org The vibrational bands in the IR spectrum are sensitive to the local environment of the chemical groups. acs.org For instance, the carbonyl (C=O) stretching frequency differs between the amorphous and crystalline phases. acs.org
Specific IR bands are used to distinguish between different crystalline forms (α and β) and the amorphous phase:
Amorphous Phase: A band at 824 cm⁻¹ is characteristic of the amorphous component. acs.orgacs.org The C=O stretching vibration in the amorphous phase appears at 1714 cm⁻¹. acs.org
α-Crystalline Phase: This phase is identified by bands at 839 cm⁻¹ and 814 cm⁻¹, which are attributed to an all-trans conformation. acs.orgacs.org The C=O stretching band for the α form is at 1709 cm⁻¹. acs.org
β-Crystalline Phase: The β form shows a characteristic band at 837 cm⁻¹ and is associated with a gauche conformation. acs.orgacs.org Its C=O stretching band is found at 1707 cm⁻¹. acs.org
Polarized Attenuated Total Reflectance (ATR) FTIR spectroscopy is a favored method for examining polymer chain orientation and morphology, providing rapid and informative data on the microstructure. specac.com
Interactive Table: Characteristic Infrared Bands of PEN
| Phase | Wavenumber (cm⁻¹) | Assignment | Conformation |
|---|---|---|---|
| Amorphous | 1714 | C=O Stretch | - |
| Amorphous | 824 | Naphthalene (B1677914) Ring | - |
| α-Crystalline | 1709 | C=O Stretch | All-trans |
| α-Crystalline | 839, 814 | Naphthalene Ring | All-trans |
| β-Crystalline | 1707 | C=O Stretch | Gauche |
| β-Crystalline | 837 | Naphthalene Ring | Gauche |
Chromatographic Analysis for Molecular Weight and Distribution
Gel Permeation Chromatography (GPC) , also known as Size-Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight and molecular weight distribution of polymers like PEN. nih.govresearchgate.net These parameters are critical as they significantly influence the mechanical and thermal properties of the final material.
A challenge in the GPC analysis of PEN is its limited solubility in common organic solvents. nih.govresearchgate.net To overcome this, a solvent mixture of 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) and dichloroacetic acid (DCAA) has been successfully used to dissolve PEN for analysis. nih.govresearchgate.net The dissolution is typically carried out at a slightly elevated temperature (50-60°C) to facilitate the process while minimizing polymer degradation. nih.govresearchgate.net Highly crystalline PEN samples may require melt-quenching to an amorphous state before dissolution. nih.govresearchgate.net
Thermal Analysis for Phase Transitions and Stability
Thermal analysis techniques are essential for characterizing the thermal transitions and stability of PEN, which are critical for its use in high-temperature applications. engineercalculator.comacs.org
Differential Scanning Calorimetry (DSC) is used to determine key thermal transitions:
Glass Transition Temperature (Tg): PEN exhibits a glass transition temperature around 121-128.6°C. tandfonline.comnfsa.gov.au This is significantly higher than that of poly(ethylene terephthalate) (PET), which is a result of the greater rigidity of the naphthalene ring in the PEN backbone. acs.org
Melting Temperature (Tm): The melting point of PEN is approximately 265°C. researchgate.net
Crystallization Temperature (Tc): DSC can also be used to study the crystallization behavior of PEN from the melt or during heating from the glassy state. acs.org
Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition of the polymer. TGA measures the weight loss of a sample as a function of temperature. PEN generally shows good thermal stability, with degradation typically starting at temperatures above 400°C. researchgate.netresearchgate.net
Interactive Table: Key Thermal Properties of PEN
| Property | Typical Value | Technique |
|---|---|---|
| Glass Transition Temperature (Tg) | 121 - 128.6 °C | DSC |
| Melting Temperature (Tm) | ~265 °C | DSC |
| 5% Weight Loss Temperature (T_d5) | >400 °C | TGA |
Mechanical and Dynamic Mechanical Analysis
The mechanical properties of materials derived from 2,6-naphthalenedicarbonyl dichloride are a key indicator of their performance in structural applications.
Tensile Testing is a fundamental mechanical test that measures the material's response to a pulling force. Key parameters obtained from tensile tests include:
Tensile Strength: Biaxially oriented PEN films can exhibit a tensile strength of around 200.00 MPa. sigmaaldrich.com
Tensile Modulus: The tensile modulus of biaxially oriented PEN film is in the range of 5.00 - 5.50 GPa. sigmaaldrich.com
Elongation at Break: This property for biaxially oriented PEN film is about 60.0%. sigmaaldrich.com
Dynamic Mechanical Thermal Analysis (DMTA) measures the viscoelastic properties of the material as a function of temperature and frequency. DMTA can identify the glass transition (α relaxation) and secondary relaxations (β relaxation) of PEN. tandfonline.com For PEN, the main α relaxation, associated with the glass transition, is observed around 128.6°C. tandfonline.com
Interactive Table: Mechanical Properties of Biaxially Oriented PEN Film
| Property | Value |
|---|---|
| Tensile Strength | 200.00 MPa |
| Tensile Modulus | 5.00 - 5.50 GPa |
| Elongation at Break | 60.0 % |
X-ray Diffraction and Crystallography for Solid-State Structures
X-ray Diffraction (XRD) is an indispensable technique for studying the crystalline structure of PEN. thermofisher.comintertek.com XRD patterns can be used to determine the degree of crystallinity and to identify the different crystal polymorphs (α and β forms). acs.orgacs.orgacs.org
The α crystal form of PEN shows strong diffraction peaks at 2θ angles of approximately 15.6°, 23.3°, and 27.0°. acs.org
The β crystal form exhibits strong reflections at 2θ angles of about 16.4°, 18.6°, and 25.5°. acs.org
The processing conditions, such as annealing temperature and crystallization from the melt, determine which crystal form is present. acs.orgacs.org For instance, annealing a PEN film between 160°C and 260°C typically results in the α form, while crystallization from the melt at temperatures above 200°C often yields the β form. acs.org
Interactive Table: XRD Peak Positions for PEN Crystal Forms
| Crystal Form | 2θ (°) |
|---|---|
| α | 15.6, 23.3, 27.0 |
| β | 16.4, 18.6, 25.5 |
Mass Spectrometry for Oligomer and Polymer Characterization
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is a powerful technique for the characterization of oligomers and polymers. It can provide detailed information about the molecular weight distribution, end-group analysis, and the identification of cyclic species. While direct application to high molecular weight PEN can be challenging, MALDI-TOF MS is particularly useful for analyzing the prepolymers and oligomers formed during the initial stages of polymerization or from degradation studies.
Computational and Theoretical Chemistry Approaches
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT studies on molecules similar to 2,6-naphthalenedicarbonyl dichloride, such as naphthalene (B1677914) and its derivatives, have provided valuable information on their electronic properties. nih.govtum.de
Theoretical investigations of naphthalene derivatives using DFT have been performed to calculate molecular structure parameters and understand the effect of different substituent groups on the electronic and structural properties. nih.gov For instance, studies on di-amino substituted naphthalenes have shown how electron-donating groups can alter the electronic state, energy gaps, and reactivity of the naphthalene core. nih.gov While specific DFT studies focused solely on this compound are not extensively available in the provided search results, the principles from studies on related compounds can be applied.
A DFT analysis of this compound would typically involve geometry optimization to find the most stable three-dimensional structure. Following this, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies would be performed. The HOMO-LUMO gap is a crucial parameter, as it relates to the molecule's stability and reactivity. A smaller gap generally suggests higher reactivity.
The presence of two carbonyl chloride groups, which are electron-withdrawing, is expected to significantly influence the electronic properties of the naphthalene ring. These groups would lower the energy of the LUMO, making the molecule a good electron acceptor and highly susceptible to nucleophilic attack at the carbonyl carbons. This high reactivity is fundamental to its use in polymerization reactions.
DFT can also be used to generate maps of electron density, which would visually show the electron-deficient areas around the carbonyl carbons, further confirming their reactivity. The calculated Mulliken population analysis can reveal the partial charges on each atom, providing a quantitative measure of the electrophilicity of the carbonyl carbons. researchgate.net
Table 1: Computed Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₆Cl₂O₂ |
| Molecular Weight | 253.08 g/mol |
| Exact Mass | 251.9744848 Da |
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 34.1 Ų |
Data sourced from PubChem CID 3485596. nih.gov
Molecular Dynamics Simulations of Polymer Conformation and Intermolecular Interactions
Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. This technique is particularly useful for understanding the conformational behavior and intermolecular interactions of polymers derived from this compound, such as poly(ethylene 2,6-naphthalate) (PEN). nih.govresearchgate.net
In MD simulations of polymer systems, a force field is used to describe the potential energy of the system as a function of the atomic coordinates. This allows for the calculation of the forces on each atom and the subsequent integration of Newton's equations of motion to simulate the trajectory of the atoms over time. From these trajectories, various properties can be analyzed.
Studies on PEN and its blends using MD simulations can elucidate the miscibility and phase behavior of these materials. researchgate.net For instance, simulations can show how PEN chains interact with other polymers like polycarbonate, and whether compatibilizers are effective in improving the blend's properties. researchgate.net The analysis of radial distribution functions from MD simulations can provide information about the packing and local structure of the polymer chains. iastate.edu
Furthermore, MD simulations are employed to investigate the transport of small molecules, such as gases, through polymer membranes. nih.gov For PEN, which is known for its excellent barrier properties, MD simulations can model the diffusion pathways of gases like oxygen and carbon dioxide, helping to explain the low permeability at a molecular level. iastate.edu These simulations can quantify the free volume within the polymer matrix and the energetic barriers for gas molecule diffusion, which are key factors in determining barrier performance. mdpi.com
Computational Modeling of Reaction Pathways and Transition States
Computational modeling is a vital tool for elucidating the mechanisms of chemical reactions, including the polymerization of this compound. By modeling the reaction pathways and identifying the transition states, chemists can gain a deeper understanding of the reaction kinetics and selectivity.
The polycondensation reaction of this compound with a diol, such as ethylene (B1197577) glycol, proceeds through a series of nucleophilic acyl substitution steps. Computational chemistry can be used to model these individual steps. The process would involve calculating the potential energy surface for the reaction between a carbonyl chloride group and a hydroxyl group.
A key aspect of this modeling is the location of the transition state, which is the highest energy point along the reaction coordinate. The structure and energy of the transition state determine the activation energy of the reaction, which in turn governs the reaction rate. Methods like DFT can be used to optimize the geometry of the transition state and calculate its energy. researchgate.net
For a reaction like the acylation of an alcohol with this compound, the computational model would typically show the formation of a tetrahedral intermediate as the nucleophilic oxygen of the alcohol attacks the electrophilic carbonyl carbon. The subsequent departure of the chloride leaving group would also be modeled.
While specific computational studies on the reaction pathways of this compound were not found in the provided search results, general computational approaches for studying reaction mechanisms are well-established. nih.govresearchgate.net These models can also be used to study competing side reactions, helping to identify conditions that favor the desired polymerization and minimize unwanted byproducts. For complex systems, these computational tools can aid in the design of more efficient synthetic routes and catalysts. nih.gov
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Naphthalene |
| Poly(ethylene 2,6-naphthalate) (PEN) |
| Ethylene glycol |
| Polycarbonate |
| Oxygen |
| Carbon dioxide |
| 1,3,5-triamino-2,4,6-trinitrobenzene |
| Anthracene |
| Poly(ethylene terephthalate) |
| Isophthalic acid |
| Dimethyl 1,2,3,4-tetrahydronaphthalene-2,7-dicarboxylate |
| Dimethyl naphthalene-2,7-dicarboxylate |
| Malic acid |
| Poly(butylene terephthalate) |
| Poly(butylene naphthalate) |
| Kaolinite |
| HTPE/PEG |
| N-100 |
Emerging Research Directions and Future Perspectives
Sustainable Synthesis and Polymerization Strategies for Naphthalene-Based Compounds
The future of naphthalene-based polymers is intrinsically linked to the development of more sustainable and efficient manufacturing processes. Traditional synthesis routes for precursors like 2,6-naphthalenedicarboxylic acid (2,6-NDA) often involve multi-step reactions with low selectivity and the use of harsh chemicals. researchgate.net Current research is therefore aimed at creating greener pathways from raw materials to the final polymer.
Key research efforts include:
Greener Precursor Synthesis: The development of catalytic oxidation processes for alkylnaphthalenes is a major focus, aiming to replace stoichiometric oxidants and reduce by-product formation. researchgate.net Another promising avenue is the use of carboxylation reactions that can directly introduce carbonyl groups onto the naphthalene (B1677914) ring, potentially offering a more direct and atom-economical route to 2,6-NDA. researchgate.net
Efficient Polymerization Techniques: A significant shift from conventional batch synthesis to high-efficiency continuous flow technology is underway. For instance, the synthesis of a naphthalene-diimide-based conjugated polymer via continuous flow was completed in approximately 35 minutes, a substantial reduction compared to flask-based methods. researchgate.netrsc.org This technique not only accelerates the reaction but also yields polymers with higher molecular weights and lower polydispersity, which are crucial for high-performance applications. researchgate.netrsc.org
One-Pot Synthesis: Researchers have successfully demonstrated the one-pot polycondensation of naphthalene-based building blocks to create porous polymers without the need for a catalyst. mdpi.com This simplifies the manufacturing process, reduces waste, and lowers energy consumption, aligning with the principles of green chemistry.
| Parameter | Continuous Flow Synthesis | Flask Synthesis (Batch) |
| Reaction Time | ~35 minutes | Several hours |
| Molecular Weight (Mn/Mw) | 17.28 / 35.27 kg mol⁻¹ | 4.86 / 13.21 kg mol⁻¹ |
| Polydispersity Index (PDI) | 2.0 | 2.7 |
| Resulting Electron Mobility | 0.74 cm² V⁻¹ s⁻¹ | 0.11 cm² V⁻¹ s⁻¹ |
| Data derived from a comparative study on a naphthalene-diimide-based conjugated polymer. researchgate.netrsc.orgrsc.org |
Exploration of Novel Polymer Architectures and Multifunctional Composites
The versatility of the 2,6-naphthalene dicarbonyl unit allows for its incorporation into a wide array of polymer architectures beyond simple linear chains. Researchers are exploring complex structures to unlock new functionalities and create advanced materials.
Porous Polymer Networks: By reacting naphthalene-based monomers with multifunctional cross-linkers, scientists are creating novel porous polymers. A polyaminal-linked polymer based on naphthalene and melamine (B1676169) exhibited high porosity, making it highly effective for CO₂ uptake (133 mg/g at 273 K) and the selective adsorption of heavy metals like Pb(II). mdpi.comnih.gov
Covalent Organic Polymers (COPs): A naphthalene-based covalent organic polymer (N-COP) was synthesized through the polycondensation of 1,5-dihydroxynaphthalene (B47172) with cyanuric chloride. nih.gov The resulting porous polymer demonstrated a high surface area, excellent thermal stability, and a significant adsorption capacity for organic dyes like Methylene Blue (90.09 mg/g), showcasing its potential in wastewater treatment. nih.gov
Coordination Polymers: The dicarboxylate form of the monomer, 2,6-naphthalenedicarboxylic acid, is used to construct coordination polymers and metal-organic frameworks (MOFs). These materials feature well-defined, crystalline structures with permanent porosity, making them candidates for gas storage, separation, and catalysis. wikipedia.orgresearchgate.net
The integration of these polymers into composites can further enhance their functionality. For example, naphthalene-based polymers are being investigated as catalytic supports for chemical reactions like the Suzuki cross-coupling, leveraging their high surface area and stability. mdpi.com
Integration into Hybrid Materials and Nanostructures
The creation of hybrid materials, which combine organic naphthalene-based polymers with inorganic components at the nanoscale, is a rapidly advancing field. This approach aims to synergize the distinct properties of each component to achieve unprecedented performance.
Future research in this area includes:
Polymer-Graphene Hybrids: The incorporation of graphene nanosheets into a naphthalene-based polymer matrix is being explored to create materials with enhanced electrical conductivity and mechanical strength. rsc.org For example, a NASICON-type NaTi₂(PO₄)₃-graphene nanocomposite has been synthesized for use as an anode in aqueous rechargeable sodium-ion batteries, demonstrating excellent electrochemical performance due to its unique structure. rsc.org
Organic-Inorganic Nanocomposites: 2,6-Naphthalenedicarbonyl dichloride can be reacted with surface-functionalized inorganic nanoparticles (e.g., silica, titania) to form covalently linked hybrid materials. These composites can exhibit improved thermal resistance, UV stability, and tailored optical properties.
Template-Free Nanostructure Synthesis: Soft chemistry approaches are being used for the template-free synthesis of metal and metal oxide nanostructures, where the polymer acts as a directing agent, controlling the growth, morphology, and composition of the inorganic phase. rsc.org
Development of Bio-Inspired and Environmentally Responsive Materials
Drawing inspiration from nature, researchers are designing naphthalene-based materials that can interact with and respond to their environment. rsc.orgmdpi.com This includes the development of smart materials for environmental remediation and biomedical applications.
Selective Adsorbents: The π-conjugated surface of the naphthalene ring plays a key role in the selective adsorption of various molecules. Porous naphthalene-based polymers have shown significant selectivity for Pb(II) ions over other heavy metals and a high capacity for CO₂ capture. mdpi.com This makes them promising candidates for advanced filtration and gas separation systems. mdpi.comnih.gov
Environmentally Responsive Systems: Research is moving towards creating materials that can respond to external stimuli such as pH, light, or the presence of specific analytes. The inherent fluorescence of some naphthalene-based polymers can be harnessed for sensor applications, where binding to a target molecule induces a detectable change in the emission spectrum. researchgate.net
Biodegradable Polymers: A key future direction is the copolymerization of this compound with monomers derived from renewable, biological sources. This strategy aims to create high-performance polymers that retain the desirable properties of the naphthalene unit while incorporating biodegradable linkages, reducing their long-term environmental impact.
| Polymer Architecture | Key Monomers | Primary Feature | Targeted Application |
| Porous Polyaminal Network | Naphthalene, Melamine | High porosity, π-surface area | CO₂ capture, Heavy metal adsorption mdpi.comnih.gov |
| Covalent Organic Polymer (N-COP) | 1,5-Dihydroxynaphthalene, Cyanuric chloride | High surface area, Thermal stability | Wastewater treatment (dye removal) nih.gov |
| Coordination Polymer | 2,6-Naphthalenedicarboxylic acid, Metal ions | Crystalline porosity | Gas storage, Catalysis wikipedia.orgresearchgate.net |
Advancements in High-Throughput Synthesis and Automated Characterization
To accelerate the discovery and optimization of new naphthalene-based materials, researchers are adopting high-throughput and automated methodologies. These approaches allow for the rapid synthesis and screening of large libraries of polymers with varying compositions and architectures.
High-Throughput Synthesis: Continuous flow synthesis is a prime example of a high-throughput technique that is revolutionizing polymer production. rsc.org Compared to traditional batch methods, it allows for precise control over reaction conditions, leading to more consistent products with improved properties, all within a significantly shorter timeframe. researchgate.netrsc.org This rapid synthesis enables researchers to quickly evaluate the impact of different monomers and reaction parameters.
Automated Characterization: The synthesis efforts are complemented by the automation of key characterization techniques. Modern research laboratories utilize automated systems for Fourier Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), Thermogravimetric Analysis (TGA), and X-Ray Diffraction (XRD). nih.govresearchgate.net This integration of automated analysis provides rapid feedback on the structure, purity, and properties of newly synthesized polymers, dramatically speeding up the material development cycle. The combination of high-throughput synthesis and automated characterization creates a powerful workflow for exploring the vast potential of this compound and its derivatives in next-generation materials.
Q & A
What are the recommended methods for synthesizing 2,6-Naphthalenedicarbonyl dichloride in laboratory settings?
Category: Basic
Methodological Answer:
The synthesis typically involves the reaction of 2,6-naphthalenedicarboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions. Key steps include:
- Refluxing the carboxylic acid with excess chlorinating agent in an inert solvent (e.g., dichloromethane or toluene).
- Catalytic use of dimethylformamide (DMF) to enhance reactivity by activating the carbonyl group.
- Purification via vacuum distillation or recrystallization from non-polar solvents to remove residual reagents.
Critical Considerations:
- Moisture must be rigorously excluded to prevent hydrolysis back to the carboxylic acid.
- Reaction progress can be monitored by FT-IR spectroscopy for the disappearance of the carboxylic acid O-H stretch (~2500-3300 cm⁻¹) and the appearance of acyl chloride C=O stretches (~1770-1810 cm⁻¹) .
How should researchers safely handle and store this compound to prevent degradation or hazards?
Category: Basic
Methodological Answer:
- Handling:
- Use air-sensitive techniques (glovebox or Schlenk line) to avoid moisture-induced hydrolysis.
- Wear acid-resistant gloves , goggles, and a lab coat. Work in a fume hood to prevent inhalation of corrosive vapors.
- Storage:
- Store in airtight, amber glass containers under inert gas (argon/nitrogen) at 2–8°C.
- Label containers with hazard warnings (corrosive, moisture-sensitive).
Safety Protocols:
- Immediate rinsing with water for skin/eye contact (15+ minutes) and medical consultation are mandatory due to its corrosive nature .
What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
Category: Advanced
Methodological Answer:
- Purity Assessment:
- HPLC with UV detection (λ = 254 nm) to quantify residual carboxylic acid or chlorinating agents.
- Elemental Analysis (C, H, N, Cl) to verify stoichiometric ratios.
- Structural Confirmation:
- ¹H/¹³C NMR : Aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbons (δ ~170 ppm).
- FT-IR : Sharp peaks at ~1770 cm⁻¹ (C=O stretch) and ~730 cm⁻¹ (C-Cl stretch).
- Mass Spectrometry (EI-MS) : Molecular ion peak at m/z 235 (M⁺, calculated for C₁₂H₆Cl₂O₂).
Data Contradiction Analysis:
Discrepancies in melting points (e.g., reported vs. observed) may arise from impurities or polymorphic forms, necessitating complementary techniques like DSC .
How does the reactivity of this compound compare with other aromatic dicarbonyl chlorides in nucleophilic acyl substitution reactions?
Category: Advanced
Methodological Answer:
The electron-withdrawing naphthalene backbone increases electrophilicity compared to benzene-based analogs (e.g., terephthaloyl chloride), leading to:
- Faster reaction rates with nucleophiles (amines, alcohols).
- Steric hindrance at the 2,6-positions, which may reduce reactivity with bulky nucleophiles.
Experimental Design Tips:
- Optimize solvent polarity (e.g., THF for less polar nucleophiles, DMF for amines).
- Use stoichiometric bases (e.g., triethylamine) to neutralize HCl byproducts and drive reactions to completion. Comparative kinetic studies with pyridine-2,6-dicarbonyl dichloride (CAS 3739-94-4) highlight steric vs. electronic effects .
What strategies can mitigate side reactions when using this compound in polycondensation reactions for polymer synthesis?
Category: Advanced
Methodological Answer:
- Side Reactions: Hydrolysis (yielding carboxylic acids) or Friedel-Crafts alkylation (with aromatic solvents).
- Mitigation Strategies:
- Strict anhydrous conditions (molecular sieves, inert atmosphere).
- Low-temperature reactions (0–5°C) to suppress thermal degradation.
- Use of non-aromatic solvents (e.g., dichloromethane) to avoid electrophilic aromatic substitution.
Case Study:
In polyamide synthesis, pre-activation of diamines with trimethylsilyl chloride improves nucleophilicity and reduces HCl-induced side chains .
What are the critical parameters to monitor during the purification of this compound via recrystallization or distillation?
Category: Basic
Methodological Answer:
- Recrystallization:
- Solvent Selection: Use hexane/ethyl acetate mixtures (low polarity) to minimize solubility of impurities.
- Temperature Gradient: Cool slowly to 0°C to maximize crystal yield.
- Vacuum Distillation:
- Monitor boiling point (284°C for analogous pyridine derivatives) and avoid overheating to prevent decomposition.
Quality Control:
Post-purification, validate via melting point analysis (literature range: 57–61°C for related compounds) and TLC (Rf comparison with authentic samples) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
